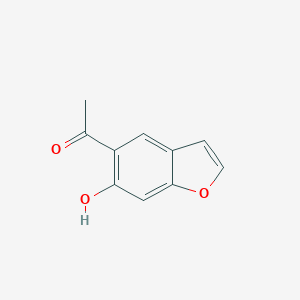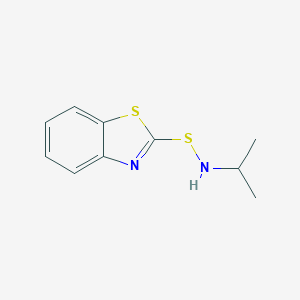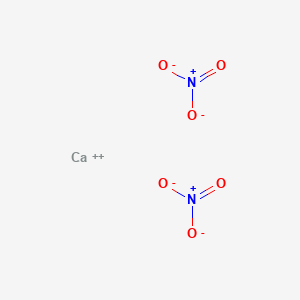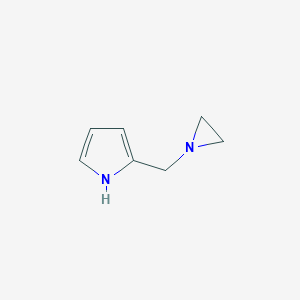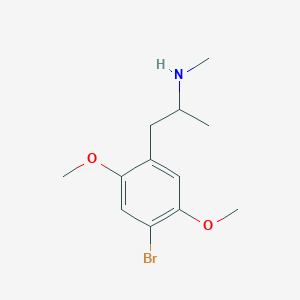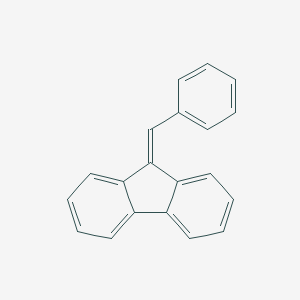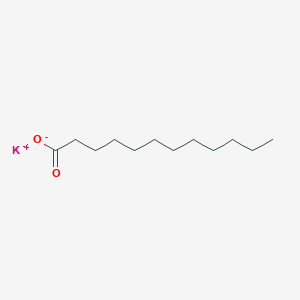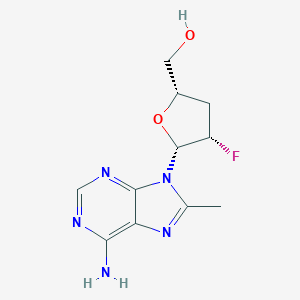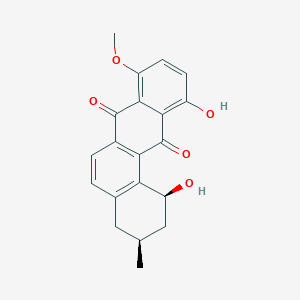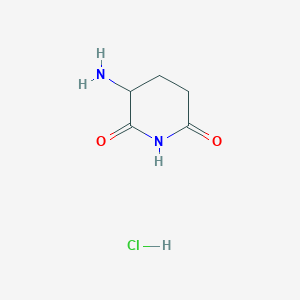
4-(Metiltio)fenil isocianato
Descripción general
Descripción
4-(Methylthio)phenyl isocyanate is a clear yellow to orange liquid . It is a useful research intermediate for various organic synthetic transformations . The molecule consists of a phenyl ring attached to the isocyanate functional group .
Molecular Structure Analysis
The molecular formula of 4-(Methylthio)phenyl isocyanate is C8H7NOS . The molecule consists of a phenyl ring attached to the isocyanate functional group .Physical And Chemical Properties Analysis
4-(Methylthio)phenyl isocyanate has a molecular weight of 165.21 g/mol . It is a clear yellow to orange liquid . The refractive index is 1.606 (lit.) . The boiling point is 117-118 °C/8 mmHg (lit.) and the density is 1.176 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Síntesis de agentes anticancerígenos
4-(Metiltio)fenil isocianato se ha utilizado en la síntesis de derivados de isocorydina, que han mostrado propiedades anticancerígenas prometedoras . El compuesto sirve como intermedio que puede modificarse posteriormente para explorar diferentes vías en la investigación del tratamiento del cáncer.
Intermediarios de síntesis orgánica
Como reactivo versátil, este compuesto se utiliza en varias transformaciones sintéticas orgánicas. Su reactividad con aminas, alcoholes y otros nucleófilos lo convierte en un valioso bloque de construcción para la construcción de moléculas orgánicas complejas .
Reactivo de derivatización para cromatografía de gases
En química analítica, this compound sirve como agente derivatizante para la cromatografía de gases. Reacciona con analitos para formar derivados más volátiles, facilitando su separación e identificación .
Reactivo de protección N
Se emplea como reactivo de protección N en la síntesis de péptidos. El grupo isocianato reacciona con los grupos amino para protegerlos durante el proceso de síntesis, que puede eliminarse posteriormente para obtener la secuencia de péptidos deseada .
Reactivo de acoplamiento
Este compuesto se utiliza como reactivo de acoplamiento en la síntesis de varios compuestos químicos. Facilita la unión de dos moléculas distintas para formar un nuevo compuesto con las propiedades deseadas .
Safety and Hazards
4-(Methylthio)phenyl isocyanate is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace .
Mecanismo De Acción
Target of Action
Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines . This suggests that the compound could potentially target a variety of biological molecules.
Mode of Action
The mode of action of 4-(Methylthio)phenyl isocyanate involves its interaction with its targets through a chemical reaction. The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with compounds containing active hydrogen atoms . This can lead to changes in the structure and function of the target molecules.
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates are known to cause cellular damage and inflammation, and can induce an immune response .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Methylthio)phenyl isocyanate. For instance, the compound is sensitive to moisture and can react with water to form amines and carbon dioxide . Therefore, the compound’s stability and reactivity can be significantly affected by the humidity in the environment .
Análisis Bioquímico
Biochemical Properties
4-(Methylthio)phenyl isocyanate plays a significant role in biochemical reactions due to its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can react with amino groups in proteins, leading to the formation of stable urea derivatives. This interaction can modify the activity of enzymes and proteins, potentially inhibiting or altering their function. Additionally, 4-(Methylthio)phenyl isocyanate can interact with thiol groups in cysteine residues, forming thiocarbamate linkages, which can further influence protein structure and function .
Cellular Effects
The effects of 4-(Methylthio)phenyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the covalent modification of signaling proteins can disrupt normal signal transduction, leading to altered cellular responses. Furthermore, 4-(Methylthio)phenyl isocyanate can affect gene expression by modifying transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, 4-(Methylthio)phenyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino and thiol groups, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific target and context. For instance, the modification of active site residues in enzymes can inhibit their catalytic activity, while the modification of regulatory proteins can alter their function and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methylthio)phenyl isocyanate can change over time due to its stability and degradation. This compound is sensitive to moisture and can hydrolyze, leading to the formation of amines and carbon dioxide. Over time, the degradation products can accumulate and potentially influence cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to 4-(Methylthio)phenyl isocyanate can result in sustained modifications of cellular proteins, leading to lasting changes in cell behavior .
Dosage Effects in Animal Models
The effects of 4-(Methylthio)phenyl isocyanate vary with different dosages in animal models. At low doses, the compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce toxic or adverse effects, such as cellular damage, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxicity studies have highlighted the importance of careful dosage control to avoid harmful effects .
Metabolic Pathways
4-(Methylthio)phenyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular biomolecules. These metabolic reactions can influence metabolic flux and alter the levels of specific metabolites. Additionally, the compound’s interaction with glutathione and other detoxifying agents can modulate its metabolic fate and reduce its toxicity .
Transport and Distribution
Within cells and tissues, 4-(Methylthio)phenyl isocyanate is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with intracellular transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments. The compound’s distribution is also affected by its reactivity with cellular components, which can sequester it in specific regions .
Subcellular Localization
The subcellular localization of 4-(Methylthio)phenyl isocyanate is influenced by its chemical properties and interactions with cellular machinery. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the modification of mitochondrial proteins can lead to its accumulation in mitochondria, affecting mitochondrial function. Similarly, interactions with nuclear proteins can influence its localization within the nucleus, impacting gene expression and other nuclear processes .
Propiedades
IUPAC Name |
1-isocyanato-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-4-2-7(3-5-8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQBDZVEKZFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369843 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1632-84-4 | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylthio)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



